2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
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Overview
Description
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is a complex organic compound that features a quinoline moiety attached to a dimethylamino group via a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the reaction of 2-methoxy-N,N-dimethylaniline with a quinoline derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism by which 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline exerts its effects is primarily through interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N,N-dimethylaniline: Lacks the quinoline moiety, resulting in different biological activity.
4-(Dimethylamino)benzaldehyde: Contains a similar dimethylamino group but lacks the quinoline structure.
Quinoline: The parent compound, which forms the basis for many derivatives with varying biological activities.
Uniqueness
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to the combination of the methoxy and dimethylamino groups with the quinoline moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .
Properties
CAS No. |
318-97-8 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)19-11-9-15(14-20(19)23-3)8-10-16-12-13-21-18-7-5-4-6-17(16)18/h4-14H,1-3H3/b10-8+ |
InChI Key |
XRJTZHYLYFIJKG-CSKARUKUSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origin of Product |
United States |
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